PhenarsoneSulfoxylate

Beschreibung

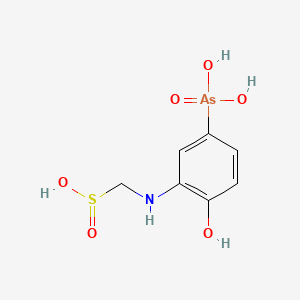

Phenarsone Sulfoxylate (CAS 535-51-3) is an organoarsenic compound with the molecular formula C₇H₁₀AsNO₆S and a disodium salt structure (O₂SCNH₂NHCH₂COONa) . It is classified as an antibiotic, historically used in therapeutic applications, though its precise mechanism involves arsenic's toxicity to microbial pathogens. The compound features a sulfoxylate group (-SO₂⁻) linked to an aromatic arsenical core, contributing to its redox activity and biological interactions .

Eigenschaften

CAS-Nummer |

497-97-2 |

|---|---|

Molekularformel |

C7H10AsNO6S |

Molekulargewicht |

311.15 g/mol |

IUPAC-Name |

(5-arsono-2-hydroxyanilino)methanesulfinic acid |

InChI |

InChI=1S/C7H10AsNO6S/c10-7-2-1-5(8(11,12)13)3-6(7)9-4-16(14)15/h1-3,9-10H,4H2,(H,14,15)(H2,11,12,13) |

InChI-Schlüssel |

MSEAHRGTAGLWGR-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[As](=O)(O)O)NCS(=O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1[As](=O)(O)O)NCS(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The preparation of PhenarsoneSulfoxylate involves several synthetic routes and reaction conditionsIndustrial production methods may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions, followed by purification steps to obtain the final product.

Analyse Chemischer Reaktionen

PhenarsoneSulfoxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of arsenic.

Reduction: Reduction reactions can convert the arsono group to other functional groups.

Substitution: The hydroxy and arsono groups can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

PhenarsoneSulfoxylate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of PhenarsoneSulfoxylate involves its interaction with various molecular targets and pathways. The arsono group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s unique structure allows it to participate in redox reactions, affecting cellular redox balance and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Arsenic-Based Antibiotics Comparison

Key Findings :

- Structural Differences : Phenarsone Sulfoxylate uniquely integrates a sulfoxylate group, enhancing solubility and redox reactivity compared to simpler arsenicals like Phenamazoline .

- Efficacy : Unlike arsphenamine (used for syphilis), Phenarsone Sulfoxylate’s mechanism likely involves disruption of microbial thiol metabolism via arsenic-sulfur interactions .

Comparison with Sulfoxylate-Containing Compounds

The sulfoxylate functional group (-SO₂⁻) is shared with industrial agents like Sodium Formaldehyde Sulfoxylate (SFS, Rongalite).

Table 2: Sulfoxylate Compounds Comparison

Key Findings :

- Redox Activity : SFS exhibits stronger reducing power than Phenarsone Sulfoxylate, making it preferable in industrial processes (e.g., dye reduction) .

- Biological vs. Industrial Use : Phenarsone Sulfoxylate’s arsenic content limits its utility to niche antimicrobial roles, whereas SFS is broadly applied in textiles and pharmaceuticals for stabilization and bleaching .

Market and Industrial Relevance

- Phenarsone Sulfoxylate: Limited market presence; primarily of historical interest in pharmacology .

- Sodium Formaldehyde Sulfoxylate : Market valued at USD 2.65 billion (2023) , projected to grow at 4.91% CAGR through 2030, driven by demand in textiles and green chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.